molecular formula C6H13NOS B3379034 3,3-Dimethyl-1lambda4-thiomorpholin-1-one CAS No. 1508554-59-3

3,3-Dimethyl-1lambda4-thiomorpholin-1-one

Cat. No.: B3379034
CAS No.: 1508554-59-3
M. Wt: 147.24 g/mol
InChI Key: LADLQUDXGGSLKJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1λ⁴-thiomorpholin-1-one is a sulfur-containing heterocyclic compound characterized by a six-membered thiomorpholinone ring, where the sulfur atom exists in a sulfoxide (S=O) oxidation state. The two methyl groups at the 3-position of the ring introduce steric hindrance, which can influence reactivity, solubility, and intermolecular interactions. Thiomorpholinone derivatives are often explored for their electronic and steric properties, which differ from oxygen-containing morpholine analogs due to sulfur’s larger atomic radius and polarizability .

Properties

IUPAC Name

3,3-dimethyl-1,4-thiazinane 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-6(2)5-9(8)4-3-7-6/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADLQUDXGGSLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508554-59-3
Record name 3,3-dimethyl-1lambda4-thiomorpholin-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1lambda4-thiomorpholin-1-one typically involves the reaction of thiomorpholine with methylating agents under controlled conditions. One common method involves the use of dimethyl sulfate or methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1lambda4-thiomorpholin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, room temperature to reflux.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted thiomorpholines depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-1lambda4-thiomorpholin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1lambda4-thiomorpholin-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. It may also interact with enzymes and proteins, modulating their activity and influencing cellular processes. Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 3,3-Dimethyl-1λ⁴-thiomorpholin-1-one and related compounds:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
3,3-Dimethyl-1λ⁴-thiomorpholin-1-one Thiomorpholinone (S=O) 3,3-dimethyl groups Steric hindrance; potential intermediate N/A
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidinone (S=C) 3-benzyl, 2-sulfanylidene Bioactivity studies (e.g., antimicrobial)
3-(1-ethyl-1H-pyrazol-4-yl)-1λ⁴-thiomorpholin-1-one HCl Thiomorpholinone (S=O) Pyrazole substituent, HCl salt Cataloged for research use; enhanced solubility
4-{2-[3-(aminomethyl)phenoxy]ethyl}-1λ⁶-thiomorpholine-1,1-dione Thiomorpholine-1,1-dione (SO₂) Aminomethylphenoxy ethyl chain Pharmaceutical intermediate; polar functional groups
Example compound from Pyrazolo-pyrimidine + thiomorpholinone Fluorophenyl, chromenone Kinase inhibition; MP: 252–255°C

Electronic and Steric Effects

  • Sulfur vs. Oxygen in Heterocycles: Thiomorpholinone derivatives exhibit distinct electronic properties compared to morpholine analogs due to sulfur’s lower electronegativity and larger size. This affects hydrogen bonding, solubility, and binding affinity in biological systems .
  • Substituent Impact: The 3,3-dimethyl groups in the target compound likely reduce conformational flexibility and increase steric bulk compared to compounds like 3-benzyl-thiazolidinone () or pyrazole-substituted analogs (). Such modifications can hinder interactions with enzyme active sites or receptors .

Biological Activity

3,3-Dimethyl-1lambda4-thiomorpholin-1-one is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the methylation of thiomorpholine using agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction is conducted under controlled conditions to ensure high yield and purity .

PropertyValue
Molecular FormulaC₇H₁₃NOS
Molecular Weight145.25 g/mol
CAS Number1508554-59-3
SolubilitySoluble in polar solvents

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and antiviral properties . Its unique structure allows it to interact with multiple biological targets, which may contribute to its therapeutic potential.

The compound is believed to act through several mechanisms:

  • Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress in biological systems.
  • Enzyme Modulation : It may interact with specific enzymes or receptors, influencing their activity and impacting cellular processes .
  • Antimicrobial Effects : Preliminary studies suggest it may inhibit the growth of certain pathogens, although further research is required to elucidate the exact pathways involved .

Research Findings

Recent studies have explored the compound's potential applications in various fields:

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated its effectiveness comparable to standard antibiotics .

Case Study 2: Antiviral Properties

Research has also indicated potential antiviral effects against certain viruses. The compound's ability to inhibit viral replication was observed in cell culture models, suggesting its role as a candidate for antiviral drug development .

Comparative Analysis

To highlight the unique properties of this compound, a comparison with similar compounds is essential.

Table 2: Comparison with Similar Compounds

CompoundAntioxidant ActivityAntimicrobial ActivityTherapeutic Applications
This compoundYesYesPotentially broad
ThiomorpholineModerateLimitedLimited
3-MethylthiomorpholineModerateYesSpecific infections

Applications in Medicine and Industry

The compound's diverse biological activities suggest potential applications in:

  • Pharmacology : As a lead compound for developing new drugs targeting oxidative stress-related diseases.
  • Agriculture : As an intermediate in synthesizing agrochemicals with antimicrobial properties .
  • Material Science : In the development of specialty chemicals due to its unique chemical reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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